molecular formula C30H33N7O3 B14803538 N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide

N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide

Cat. No.: B14803538
M. Wt: 539.6 g/mol
InChI Key: BLSPWFIREKMTOA-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-[4-methyl-3-[6-(4-methyl-1-piperazinyl)-4-oxo-3(4H)-quinazolinyl]phenyl]-2-(4-morpholinyl)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-[4-methyl-3-[6-(4-methyl-1-piperazinyl)-4-oxo-3(4H)-quinazolinyl]phenyl]-2-(4-morpholinyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and morpholine groups. The final step involves the coupling of the pyridinecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-[4-methyl-3-[6-(4-methyl-1-piperazinyl)-4-oxo-3(4H)-quinazolinyl]phenyl]-2-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

4-Pyridinecarboxamide, N-[4-methyl-3-[6-(4-methyl-1-piperazinyl)-4-oxo-3(4H)-quinazolinyl]phenyl]-2-(4-morpholinyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-[4-methyl-3-[6-(4-methyl-1-piperazinyl)-4-oxo-3(4H)-quinazolinyl]phenyl]-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinecarboxamide, N-methyl-3-(1-piperazinyl)-
  • 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)-
  • 4-Pyridinecarboxamide, N-methyl-3-nitro-

Uniqueness

Compared to similar compounds, 4-Pyridinecarboxamide, N-[4-methyl-3-[6-(4-methyl-1-piperazinyl)-4-oxo-3(4H)-quinazolinyl]phenyl]-2-(4-morpholinyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H33N7O3

Molecular Weight

539.6 g/mol

IUPAC Name

N-[4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]phenyl]-2-morpholin-4-ylpyridine-4-carboxamide

InChI

InChI=1S/C30H33N7O3/c1-21-3-4-23(33-29(38)22-7-8-31-28(17-22)36-13-15-40-16-14-36)18-27(21)37-20-32-26-6-5-24(19-25(26)30(37)39)35-11-9-34(2)10-12-35/h3-8,17-20H,9-16H2,1-2H3,(H,33,38)

InChI Key

BLSPWFIREKMTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCOCC3)N4C=NC5=C(C4=O)C=C(C=C5)N6CCN(CC6)C

Origin of Product

United States

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